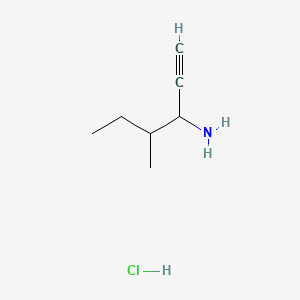4-Methylhex-1-yn-3-amine hydrochloride
CAS No.:
Cat. No.: VC13753858
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H14ClN |
|---|---|
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | 4-methylhex-1-yn-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H |
| Standard InChI Key | UBABVJKAKWOXKC-UHFFFAOYSA-N |
| SMILES | CCC(C)C(C#C)N.Cl |
| Canonical SMILES | CCC(C)C(C#C)N.Cl |
Introduction
Chemical and Structural Properties
4-Methylhex-1-yn-3-amine hydrochloride belongs to the class of propargylamines, characterized by a terminal alkyne (-C≡CH) and an amine group (-NH₂) attached to adjacent carbon atoms. The hydrochloride salt stabilizes the amine moiety, improving its handling and storage properties.
Molecular Characteristics
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.64 g/mol |
| IUPAC Name | 4-methylhex-1-yn-3-amine hydrochloride |
| CAS Registry Number | 2703752-14-9 |
| Purity | ≥95% |
| Physical Form | Solid |
| Storage Conditions | Inert atmosphere, room temperature |
The compound’s InChI key (UBABVJKAKWOXKC-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Its structure enables participation in diverse reactions, including electrophilic additions (via the alkyne) and nucleophilic substitutions (via the amine) .
Synthesis and Optimization
Industrial Synthesis
The primary synthesis route involves the reaction of 4-methylhex-1-yn-3-amine with hydrochloric acid under controlled conditions . Key steps include:
-
Alkyne-Amine Coupling: Formation of the propargylamine backbone via nucleophilic addition.
-
Salt Formation: Treatment with HCl to precipitate the hydrochloride salt.
-
Purification: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure ≥95% purity.
A typical reaction yield exceeds 80%, with optimization focusing on minimizing byproducts such as over-alkylated amines or alkyne oligomers .
Asymmetric Synthesis Considerations
While industrial methods prioritize yield, academic protocols emphasize enantioselective synthesis. The PDF source outlines strategies for chiral amino acid derivatives, which can be adapted for 4-methylhex-1-yn-3-amine hydrochloride:
-
Chiral Auxiliaries: Use of (S)- or (R)-oxazinones to induce asymmetry during alkylation .
-
Catalytic Hydrogenation: Stereoselective reduction of intermediates using palladium or nickel catalysts .
These methods remain theoretical for this specific compound but highlight potential avenues for producing enantiomerically pure forms.
Applications in Synthetic Chemistry
Building Block for Complex Molecules
The dual functionality of 4-methylhex-1-yn-3-amine hydrochloride enables its use in:
-
Peptide Synthesis: Incorporation into non-proteogenic amino acids for peptide backbone modifications .
-
Heterocycle Formation: Cyclization reactions to generate pyrroles or pyridines via alkyne-amine coupling.
Pharmaceutical Intermediates
The compound’s amine group facilitates interactions with biological targets, making it valuable for:
-
Enzyme Inhibitors: Structural mimicry of natural substrates in kinase or protease inhibition.
-
Neuromodulators: Functionalization to mimic neurotransmitters like dopamine or serotonin.
| Parameter | Details |
|---|---|
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Measures | P261, P264, P270, P271, P280 |
| First Aid | Rinse skin/eyes, seek medical attention |
The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) . Proper personal protective equipment (PPE) and ventilation are mandatory during handling.
Future Directions
Research gaps include:
-
Toxicological Studies: Long-term exposure risks in industrial settings.
-
Enantioselective Synthesis: Scalable methods for chiral variants.
-
Novel Applications: Exploration in materials science (e.g., conductive polymers).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume